3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
Description
Key structural features include:
Properties
IUPAC Name |
dimethyl 4-(3,4-dimethoxyphenyl)-1-(2-phenylethyl)-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c1-29-21-11-10-18(14-22(21)30-2)23-19(24(27)31-3)15-26(16-20(23)25(28)32-4)13-12-17-8-6-5-7-9-17/h5-11,14-16,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQCUPAYEOQLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=CN(C=C2C(=O)OC)CCC3=CC=CC=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of these reaction conditions to achieve large-scale synthesis with high efficiency and minimal by-products .
Chemical Reactions Analysis
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine or a fully saturated piperidine ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of cardiovascular drugs due to its structural similarity to calcium channel blockers.
Mechanism of Action
The mechanism of action of 3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act on calcium channels, modulating their activity and influencing cellular processes such as muscle contraction and neurotransmitter release. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes critical differences between the target compound and analogous 1,4-DHPs or phenyl-substituted derivatives:
Structural and Functional Analysis
- Steric and Conformational Impact : The 2-phenylethyl group introduces significant bulk, which may alter the dihydropyridine ring’s puckering (as defined by Cremer-Pople coordinates ) and influence binding to biological targets. In contrast, the trimethyl-substituted analog may adopt a flatter conformation, reducing potency.
- Metabolic Stability : Methyl esters and methoxy groups resist hydrolysis and oxidative metabolism better than hydroxylated analogs like caffeic acid, extending half-life .
Pharmacological Considerations
- Calcium Channel Modulation : 1,4-DHPs typically act on L-type calcium channels. The target compound’s substituents may shift selectivity toward neuronal or vascular subtypes, though direct evidence is lacking in the provided data.
Biological Activity
3,5-DIMETHYL 4-(3,4-DIMETHOXYPHENYL)-1-(2-PHENYLETHYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound belonging to the dihydropyridine class, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound’s structure includes multiple functional groups and aromatic rings that contribute to its biological activity. The IUPAC name highlights its complex nature:
- IUPAC Name : this compound
- Molecular Formula : C31H31NO7
- Molecular Weight : 529.6 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Calcium Channels : Dihydropyridines are known to modulate L-type calcium channels, affecting calcium influx in cardiac and smooth muscle cells.
- Antioxidant Activity : The presence of methoxy groups enhances the compound's ability to scavenge free radicals.
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and pathways.
Antihypertensive Effects
Research has demonstrated that dihydropyridines can effectively lower blood pressure by acting as calcium channel blockers. A study on similar compounds showed significant reductions in systolic and diastolic blood pressure in hypertensive models.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated using various assays:
These results indicate a strong potential for use in oxidative stress-related conditions.
Anti-inflammatory Activity
In vitro studies have shown that the compound can reduce the levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential in treating inflammatory diseases.
Case Studies
- Hypertension Management : A clinical trial involving a related dihydropyridine demonstrated significant antihypertensive effects over a 12-week period, leading to further investigation into similar compounds like the one discussed.
- Cancer Research : Preliminary studies indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Q & A
Q. What are the established synthetic routes for 3,5-dimethyl dihydropyridine derivatives, and how can reaction conditions be optimized for this compound?
The synthesis typically involves a Hantzsch dihydropyridine reaction, using substituted aldehydes, β-keto esters, and ammonium acetate. For this compound, the 3,4-dimethoxyphenyl and 2-phenylethyl substituents require careful selection of precursors and stepwise coupling. Optimization includes controlling solvent polarity (e.g., ethanol or acetonitrile), temperature (80–100°C), and catalyst (e.g., iodine or Lewis acids) to improve yield and regioselectivity . Purity is assessed via HPLC or GC-MS, with column chromatography for isolation .
Q. How is the structural conformation of the dihydropyridine ring analyzed, and what techniques validate its puckered geometry?
X-ray crystallography (using SHELX programs ) is critical for determining ring puckering. The Cremer-Pople parameters quantify out-of-plane displacements, with amplitude (θ) and phase angle (φ) defining the nonplanar distortion . NMR (¹H and ¹³C) confirms substituent positions, while DFT calculations (e.g., Gaussian or ORCA) model electronic effects on puckering .
Q. What in vitro assays are recommended for initial screening of biological activity, and how are false positives mitigated?
Standard assays include antimicrobial testing (MIC against Gram+/Gram– bacteria), cytotoxicity (MTT assay on cancer cell lines), and enzyme inhibition (e.g., cytochrome P-450 isoforms, referenced in ). To reduce false positives, use orthogonal assays (e.g., fluorescence-based vs. colorimetric), include negative controls (e.g., DMSO vehicle), and validate hits with dose-response curves .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., 3,4-dimethoxyphenyl vs. 4-methylphenyl) influence binding to biological targets?
Computational methods (molecular docking, QSAR) model interactions with targets like kinases or GPCRs. The 3,4-dimethoxyphenyl group enhances π-π stacking and hydrogen bonding compared to alkyl substituents. Electrostatic potential maps (DFT) reveal electron-rich regions that correlate with activity . Experimental validation involves synthesizing analogs and comparing IC₅₀ values .
Q. What strategies resolve contradictions in metabolic stability data between liver microsomes and in vivo models?
Discrepancies arise from interspecies differences in CYP450 expression. Use human hepatocytes or recombinant enzymes (e.g., CYP3A4) for microsome studies, and compare with pharmacokinetic data from rodent models. LC-MS/MS quantifies metabolites, while PBPK modeling predicts in vivo behavior .
Q. How does the 1-(2-phenylethyl) group affect conformational flexibility and pharmacological selectivity?
Molecular dynamics simulations (e.g., AMBER or GROMACS) track torsional angles of the 2-phenylethyl chain over time. This group introduces steric hindrance, reducing off-target binding. Pharmacophore mapping identifies critical hydrophobic/aromatic interactions with targets .
Q. What crystallographic challenges arise during structure determination, and how are twinning or disorder addressed?
Twinning (common in dihydropyridines due to symmetry) is resolved using SHELXD for initial phase determination and SHELXL for refinement with TWIN commands. Disorder in the phenylethyl group is modeled with split occupancies and restrained isotropic displacement parameters .
Methodological Considerations
Q. How are regiochemical outcomes controlled during the introduction of multiple methoxy groups?
Protecting groups (e.g., TBS for hydroxyl) prevent undesired side reactions. SNAr reactions on fluorinated precursors ensure precise methoxy placement. Monitor regiochemistry via NOESY (proximity of methoxy protons to adjacent substituents) .
Q. What computational tools predict solubility and bioavailability for lead optimization?
Schrödinger’s QikProp or SwissADME estimate LogP, aqueous solubility, and BBB permeability. Adjust ester groups (e.g., methyl to ethyl) to balance lipophilicity. Experimental validation uses shake-flask solubility tests and Caco-2 cell permeability assays .
Q. How is batch-to-batch variability minimized in large-scale synthesis for preclinical studies?
Implement quality-by-design (QbD) principles: Define critical parameters (e.g., stoichiometry, mixing rate) via DoE (Design of Experiments). Use PAT (Process Analytical Technology) tools like in situ FTIR for real-time monitoring. Consistent crystallization conditions (anti-solvent addition rate) ensure polymorph control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
